Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H9ClO4 . It has a molecular weight of 252.65 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is 1S/C12H11ClO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Further structural analysis would require more specific data such as NMR spectra .Physical And Chemical Properties Analysis
Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a solid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the retrieved sources.Scientific Research Applications
Antimicrobial and Antibacterial Activity
Research has shown that derivatives of Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate exhibit antimicrobial and antibacterial properties. For instance, chlorinated coumarins derived from Fomitopsis officinalis, including Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, have shown activity against Mycobacterium tuberculosis (Hwang et al., 2013). Additionally, the antibacterial activity of new Ethyl 2-oxo-2H-chromene-3-carboxylate complexes against bacteria isolated from wound infections has been studied, revealing significant antibacterial effects (Ashraf S. Hassan, 2014).
Molecular Structure and Chemical Analysis
The molecular structure and vibrational spectra of Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate have been extensively studied using methods like Hartree-Fock and density functional theory. These studies offer insights into the compound's geometry, vibrational frequencies, and chemical shifts, contributing to a better understanding of its chemical properties (Günay et al., 2009).
Synthesis Methods
There has been significant research into the synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylates. Various methods and pathways have been explored, such as the Knoevenagel pathway and condensation reactions, to facilitate the efficient and effective synthesis of this compound (Sairam et al., 2015).
Anticorrosive Properties
Research also indicates that derivatives of Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, like alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, can be effective in inhibiting the corrosion of mild steel in hydrochloric acid, highlighting its potential use in industrial applications (Shcherbakov et al., 2014).
Crystal Structure Analysis
The crystal structures and Hirshfeld surface analysis of Ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have been a subject of study, providing detailed insights into their crystallographic and molecular conformations. Such analyses are crucial for understanding the physical properties and potential applications of these compounds (Gomes et al., 2019).
properties
IUPAC Name |
ethyl 6-chloro-2-oxochromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBCARVARPQBKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345146 | |
Record name | Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | |
CAS RN |
70384-80-4 | |
Record name | Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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